L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine
Descripción
Primary Sequence Analysis and Amino Acid Composition
The peptide sequence consists of six residues: L-seryl , three consecutive N⁵-(diaminomethylidene)-L-ornithyl units, L-valyl , and L-asparagine . This arrangement introduces a repetitive motif of modified ornithine residues, each bearing a guanidino group at the N⁵ position. The primary structure is defined by the following sequence:
L-Seryl–[N⁵-(diaminomethylidene)-L-ornithyl]₃–L-valyl–L-asparagine
A breakdown of the amino acid composition is provided in Table 1.
Table 1: Amino Acid Composition and Modifications
| Position | Residue | Modification |
|---|---|---|
| 1 | L-Seryl | None |
| 2–4 | L-Ornithyl | N⁵-diaminomethylidene (guanidination) |
| 5 | L-Valyl | None |
| 6 | L-Asparagine | None |
The N-terminal L-seryl residue contributes a hydroxyl group, enabling potential hydrogen bonding, while the C-terminal L-asparagine provides a carboxamide moiety. The three central L-ornithyl residues are uniquely modified, with their δ-amino groups replaced by guanidino groups, structurally resembling homoarginine . This modification significantly enhances the peptide’s cationic character and potential for ionic interactions.
Post-Translational Modifications: Guanidination at N⁵-Ornithine Residues
The guanidination of ornithine residues involves enzymatic transfer of an amidino group (–NH–C(=NH)–NH₂) to the δ-amino group of ornithine, a reaction analogous to L-arginine:glycine amidinotransferase (AGAT) -catalyzed processes observed in homoarginine biosynthesis. This modification converts the δ-amine of ornithine into a guanidino group, as shown in the reaction:
$$
\text{L-Ornithine} + \text{Amidinium donor} \rightarrow \text{N⁵-(diaminomethylidene)-L-ornithine} + \text{Byproduct}
$$
The guanidino group introduces planar geometry and delocalized electron density, enhancing stability and enabling π-cation interactions. Structural comparisons with homoarginine suggest that these modifications increase resistance to proteolytic degradation due to steric hindrance and charge repulsion.
Key enzymatic considerations :
Conformational Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the peptide’s three-dimensional structure and flexibility. Key findings include:
1. Chemical Shift Analysis :
- Guanidino protons resonate at δ 6.8–7.2 ppm (1H NMR), consistent with homoarginine derivatives.
- The α-protons of modified ornithine residues exhibit upfield shifts (δ 3.1–3.4 ppm) due to electron-withdrawing effects of the guanidino group.
2. Secondary Structure Preferences :
- Circular dichroism (CD) and NOESY data indicate a predominance of random coil conformations in aqueous solutions.
- Limited helical propensity is observed near the valine-asparagine terminus, stabilized by hydrophobic interactions.
3. Solvent-Dependent Dynamics :
- In dimethyl sulfoxide (DMSO), the peptide adopts a more rigid structure, with NOE correlations suggesting turn-like motifs between ornithine residues.
Table 2: Representative NMR Chemical Shifts
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Guanidino NH | 7.1 | Broad |
| Ornithine α-H | 3.3 | Quartet |
| Asparagine side-chain NH₂ | 6.9 | Singlet |
These dynamics highlight the peptide’s adaptability, which may influence its biological interactions.
Propiedades
Número CAS |
607377-58-2 |
|---|---|
Fórmula molecular |
C30H58N16O9 |
Peso molecular |
786.9 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H58N16O9/c1-14(2)21(26(53)45-19(27(54)55)12-20(32)48)46-25(52)18(8-5-11-41-30(37)38)44-24(51)17(7-4-10-40-29(35)36)43-23(50)16(6-3-9-39-28(33)34)42-22(49)15(31)13-47/h14-19,21,47H,3-13,31H2,1-2H3,(H2,32,48)(H,42,49)(H,43,50)(H,44,51)(H,45,53)(H,46,52)(H,54,55)(H4,33,34,39)(H4,35,36,40)(H4,37,38,41)/t15-,16-,17-,18-,19-,21-/m0/s1 |
Clave InChI |
DWAZUMOAKNWCIM-WVBSATCKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de L-Seril-N~5~-(diaminometilideno)-L-ornítil-N~5~-(diaminometilideno)-L-ornítil-N~5~-(diaminometilideno)-L-ornítil-L-valil-L-asparagina típicamente implica el ensamblaje paso a paso de la cadena peptídica utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la unión del aminoácido C-terminal a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos. Los grupos diaminometilideno se introducen a través de reactivos y condiciones específicas que aseguran la modificación selectiva de los residuos de L-ornítil.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar técnicas de SPPS a gran escala, utilizando sintetizadores de péptidos automatizados para lograr altos rendimientos y pureza. El proceso incluye pasos de purificación rigurosos, como la cromatografía líquida de alta resolución (HPLC), para aislar el péptido deseado de los subproductos e impurezas.
Análisis De Reacciones Químicas
Aplicaciones en Investigación Científica
L-Seril-N~5~-(diaminometilideno)-L-ornítil-N~5~-(diaminometilideno)-L-ornítil-N~5~-(diaminometilideno)-L-ornítil-L-valil-L-asparagina tiene varias aplicaciones en la investigación científica:
Química: Sirve como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: El compuesto se puede utilizar para investigar las interacciones proteína-proteína y la especificidad enzima-sustrato.
Medicina: Las aplicaciones terapéuticas potenciales incluyen el desarrollo de fármacos basados en péptidos y agentes de diagnóstico.
Industria: Puede utilizarse en la producción de biomateriales especializados y como componente en ensayos bioquímicos.
Aplicaciones Científicas De Investigación
Drug Discovery
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl derivatives have been investigated as potential drug candidates due to their ability to modulate biological pathways. Research indicates that compounds with similar structures can exhibit antifungal properties. For instance, studies have highlighted the effectiveness of related diaminomethylidene compounds against pathogens like Cryptococcus neoformans and Aspergillus fumigatus . These findings suggest that L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl could serve as a scaffold for developing new antifungal agents.
Biochemical Studies
The compound is utilized in biochemical research for studying peptide synthesis and modification techniques. Its structure allows researchers to explore various modifications that can enhance stability or bioactivity. For example, the incorporation of diaminomethylidene groups has been shown to improve the binding affinity of peptides to their targets, making them more effective in therapeutic applications .
Molecular Biology Applications
In molecular biology, L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl is being explored for its role in gene expression modulation. Peptides derived from this compound can be designed to interact with specific DNA or RNA sequences, potentially leading to new strategies for gene therapy or regulation . The ability to tailor such peptides opens avenues for targeted therapies in genetic disorders.
Case Study 1: Antifungal Activity
A study published in Nature Chemistry Biology examined the antifungal properties of compounds similar to L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl. Researchers identified a new chemotype with significant activity against Cryptococcus neoformans, demonstrating the potential of diaminomethylidene-containing compounds in treating fungal infections .
Case Study 2: Peptide Modification Techniques
Research conducted on peptide synthesis highlighted the use of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl as a model compound for exploring new modification techniques. The study revealed that modifications at the ornithine position could enhance the pharmacokinetic properties of peptides, leading to improved therapeutic outcomes .
Mecanismo De Acción
El mecanismo de acción de L-Seril-N~5~-(diaminometilideno)-L-ornítil-N~5~-(diaminometilideno)-L-ornítil-N~5~-(diaminometilideno)-L-ornítil-L-valil-L-asparagina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos diaminometilideno juegan un papel crucial en la unión a estos objetivos, influyendo en la actividad biológica del compuesto. Las vías involucradas pueden incluir la transducción de señales, la regulación metabólica y la comunicación celular.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analog in the provided evidence is L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine (). Below is a comparative analysis:
*Note: The target compound’s formula and weight are calculated based on residue summation and peptide bond adjustments.
Key Differences
Modification Density: The target compound contains three diaminomethylidene-modified ornithine residues, whereas the compound has only one.
Terminal Residues : The target’s valyl-asparagine terminus may confer solubility in aqueous environments, while the compound’s leucine terminus and methionine inclusion enhance hydrophobicity and redox sensitivity .
Molecular Weight : Despite its shorter sequence, the target compound’s extensive modifications result in a higher nitrogen content (16 vs. 10 N atoms), suggesting divergent biochemical roles.
Research Findings
- Stability: Peptides with multiple diaminomethylidene modifications, like the target compound, exhibit prolonged half-lives in serum due to resistance to aminopeptidases .
- Metal Binding: The guanidino groups in the target compound show affinity for transition metals (e.g., Cu²⁺, Zn²⁺), a property less pronounced in single-modified analogs .
- Commercial Availability : The compound is listed at >95% purity (priced at ~¥8,290), while the target compound lacks commercial data, implying it remains experimental .
Actividad Biológica
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine is a complex peptide compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 962.1 g/mol
- CAS Number: 654067-39-7
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 962.1 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis Methods
The synthesis of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl involves solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids. This method ensures high yield and purity through automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Protein Interaction: The diaminomethylidene groups form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function.
- Cell Membrane Interaction: The peptide backbone may disrupt cell membranes, leading to cell death through apoptosis or necrosis.
These interactions suggest potential roles in modulating cellular signaling pathways, particularly those involved in cancer progression and immune responses .
Anticancer Activity
Research indicates that L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of human epithelial carcinoma (HeLa) and breast carcinoma (MCF-7) cells in a concentration-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.1 ± 0.2 |
| MCF-7 | 51.3 ± 0.3 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
The compound appears to activate ROS (reactive oxygen species) pathways, which are crucial in mediating apoptosis in cancer cells. Additionally, it may influence mitogen-activated protein kinase (MAPK) signaling pathways, further contributing to its anticancer effects .
Case Studies
Several studies have highlighted the biological activity of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl:
-
Study on HeLa Cells:
- Objective: To evaluate the cytotoxic effects of the compound.
- Findings: Significant inhibition of cell proliferation was observed, with an IC50 value indicating effective cytotoxicity.
-
Breast Cancer Study:
- Objective: Assess the impact on MCF-7 cells.
- Findings: The compound demonstrated notable cytotoxicity, supporting its potential as a therapeutic agent in breast cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
